Home > Products > Screening Compounds P22120 > DL-Sulforaphane Glutathione
DL-Sulforaphane Glutathione -

DL-Sulforaphane Glutathione

Catalog Number: EVT-10961800
CAS Number:
Molecular Formula: C16H28N4O7S3
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-Sulforaphane glutathione is a compound that combines the properties of sulforaphane and glutathione, both of which are significant in cellular defense mechanisms. Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, is known for its antioxidant and anti-inflammatory properties. Glutathione, a tripeptide composed of glutamine, cysteine, and glycine, serves as a crucial antioxidant in the body, protecting cells from oxidative stress and maintaining the redox state.

Source

DL-Sulforaphane is primarily derived from cruciferous vegetables, particularly broccoli sprouts, which contain high concentrations of glucoraphanin. Upon hydrolysis by the enzyme myrosinase, glucoraphanin converts to sulforaphane. Glutathione is synthesized endogenously in the body but can also be obtained from dietary sources such as fruits, vegetables, and meats.

Classification

DL-Sulforaphane glutathione can be classified as an organosulfur compound due to its sulfur content derived from sulforaphane and as a peptide due to its glutathione component. Its classification as a bioactive compound highlights its potential health benefits.

Synthesis Analysis

Methods

The synthesis of DL-sulforaphane glutathione can be approached through several methods:

  1. Direct Combination: Sulforaphane can be chemically reacted with glutathione to form DL-sulforaphane glutathione through a nucleophilic addition reaction where the thiol group of glutathione reacts with the electrophilic carbon in sulforaphane.
  2. Biotransformation: Utilizing enzymes such as glutathione S-transferases, which catalyze the conjugation of glutathione to various electrophiles including sulforaphane.
  3. Extraction and Purification: Isolation from natural sources followed by purification techniques such as chromatography can yield DL-sulforaphane glutathione.

Technical Details

The synthesis requires careful control of pH and temperature to optimize yield and purity. For example, maintaining a neutral pH during the reaction can enhance the stability of both components.

Molecular Structure Analysis

Structure

DL-Sulforaphane glutathione consists of a sulforaphane moiety linked to a glutathione molecule. The molecular formula for sulforaphane is C_6H_11N_1O_1S_1, while glutathione has a molecular formula of C_10H_17N_3O_6S. The combined structure represents both the isothiocyanate functional group from sulforaphane and the thiol group from glutathione.

Data

The molecular weight of DL-sulforaphane glutathione can be calculated based on its constituent parts. The precise structural representation would require 3D modeling techniques or computational chemistry software for accurate visualization.

Chemical Reactions Analysis

Reactions

DL-sulforaphane glutathione participates in several chemical reactions:

  1. Redox Reactions: It can act as an electron donor or acceptor due to the presence of thiol groups.
  2. Conjugation Reactions: Sulforaphane can undergo conjugation with other electrophiles through its isothiocyanate group.
  3. Decomposition: Under certain conditions (e.g., heat or acidic environments), DL-sulforaphane glutathione may decompose into its constituent parts.

Technical Details

The stability of DL-sulforaphane glutathione is influenced by environmental factors such as pH and temperature, which can affect its reactivity and longevity in biological systems.

Mechanism of Action

Process

DL-sulforaphane glutathione exerts its effects primarily through:

  • Nrf2 Activation: Sulforaphane activates nuclear factor erythroid 2-related factor 2 (Nrf2), which translocates to the nucleus and induces the expression of various antioxidant genes, including those involved in synthesizing glutathione.
  • Antioxidant Defense: Glutathione acts directly to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress within cells.

Data

Studies have shown that administration of sulforaphane leads to increased levels of intracellular glutathione, enhancing cellular resistance to oxidative damage and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents; limited solubility in non-polar solvents.
  • Melting Point: Specific melting points vary based on purity but generally range around 100-150 °C.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark, cool conditions to maintain integrity.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the thiol group in glutathione.
Applications

Scientific Uses

DL-sulforaphane glutathione has several applications in research and medicine:

  1. Antioxidant Therapy: Used in studies investigating its potential to mitigate oxidative stress-related diseases.
  2. Cancer Research: Investigated for its ability to inhibit tumor growth through modulation of detoxifying enzymes.
  3. Neuroprotection: Explored for protective effects against neurodegenerative diseases by enhancing cellular antioxidant capacity .
  4. Inflammatory Conditions: Studied for potential benefits in managing chronic inflammatory diseases such as rheumatoid arthritis .
Metabolic Pathways and Biotransformation of DL-Sulforaphane Glutathione

Enzymatic Conjugation Mechanisms Mediating Glutathione-Sulforaphane Adduct Formation

The formation of DL-Sulforaphane Glutathione (DL-SFN-GSH) represents a critical Phase II biotransformation pathway for the dietary isothiocyanate sulforaphane. This conjugation reaction is catalyzed primarily by glutathione S-transferase (GST) enzymes, which facilitate the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the electrophilic carbon of the isothiocyanate group (-N=C=S) in sulforaphane. The resulting thiocarbamate bond creates a stable DL-SFN-GSH adduct, effectively neutralizing sulforaphane's intrinsic reactivity while maintaining its biological activity within the cellular redox regulatory systems [1] [9].

The GST-mediated conjugation occurs predominantly in hepatocytes, though extrahepatic tissues including intestinal epithelia demonstrate significant conjugating activity. Kinetic studies reveal this reaction follows second-order kinetics, with the rate directly proportional to both sulforaphane and GSH concentrations. The reaction proceeds through a reversible Michaelis-Menten complex formation (GST-SFN) followed by irreversible GSH conjugation [4] [9]. Following initial conjugation, DL-SFN-GSH undergoes sequential enzymatic processing via the mercapturic acid pathway: Gamma-glutamyl transpeptidase removes the glutamate moiety to yield DL-Sulforaphane-Cysteinylglycine (DL-SFN-CG), which is further hydrolyzed by dipeptidases to DL-Sulforaphane-Cysteine (DL-SFN-Cys). Finally, N-acetyltransferases catalyze N-acetylation to produce DL-Sulforaphane-N-Acetylcysteine (DL-SFN-NAC), the principal urinary excretion metabolite [10].

Table 1: Enzymes Catalyzing DL-SFN-GSH Formation and Subsequent Biotransformation

Enzyme ClassSpecific EnzymesReaction CatalyzedCellular Localization
Glutathione S-TransferasesGSTA1, GSTM1, GSTP1SFN + GSH → SFN-GSHCytosol (hepatocytes, enterocytes)
Gamma-Glutamyl TransferaseGGT1SFN-GSH → SFN-CG + GluCell membranes (renal, hepatic)
DipeptidasesDPEP1SFN-CG → SFN-Cys + GlyVarious tissues
N-AcetyltransferasesNAT1, NAT2SFN-Cys → SFN-NACLiver, intestinal mucosa

Recent mass spectrometry analyses have demonstrated that DL-SFN-GSH reaches peak plasma concentrations within 90-120 minutes post-sulforaphane administration in humans, preceding the appearance of downstream metabolites. This temporal pattern confirms its position as the primary initial metabolite in the sulforaphane biotransformation cascade [10]. Crucially, DL-SFN-GSH retains the capacity to activate the KEAP1-NRF2 pathway despite its conjugated structure, functioning as a reservoir for sustained NRF2-mediated antioxidant response element (ARE) activation [7].

Interspecies Variation in DL-SFN-GSH Metabolic Processing

Significant interspecies differences exist in the metabolic handling of DL-SFN-GSH, impacting the translation of preclinical findings to human applications. Rodent models, particularly rats, exhibit substantially higher plasma concentrations and prolonged circulation of DL-SFN-GSH compared to humans following equivalent sulforaphane dosing. Pharmacokinetic studies in rats demonstrate that DL-SFN-GSH constitutes approximately 35-40% of total circulating sulforaphane metabolites at T~max~ (90 minutes), with detectable levels persisting for over 8 hours post-administration. In contrast, human studies report DL-SFN-GSH typically represents <15% of total metabolites at T~max~ and undergoes rapid clearance within 3-4 hours [1] [2].

These metabolic disparities stem from fundamental physiological differences:

  • Hepatic Processing Efficiency: Rat hepatocytes demonstrate approximately 2.3-fold higher GST activity toward sulforaphane compared to human hepatocytes, accelerating DL-SFN-GSH formation [1].
  • Enterohepatic Recirculation: Rodents exhibit more extensive biliary excretion and subsequent reabsorption of DL-SFN-GSH conjugates, creating prolonged secondary concentration peaks absent in humans [5].
  • Renal Clearance Dynamics: Humans exhibit approximately 60% faster renal clearance of DL-SFN-GSH and its mercapturate derivatives compared to rodents, contributing to reduced systemic exposure [2] [10].

Table 2: Comparative Pharmacokinetics of DL-SFN-GSH Across Species

ParameterHumanRatMouse
T~max~ (min)90-12060-9030-45
C~max~ (μM/mg SFN)0.11 ± 0.030.38 ± 0.090.29 ± 0.07
AUC~0-8h~ (μM·h/mg)0.43 ± 0.121.82 ± 0.311.25 ± 0.24
Elimination t~1/2~ (h)1.8 ± 0.43.5 ± 0.72.9 ± 0.5
Urinary Recovery (% dose)72.3 ± 8.142.5 ± 6.338.7 ± 5.9

The gut microbiome profoundly influences interspecies variation through differential metabolism of glucoraphanin (sulforaphane's precursor). Human gut microbiota exhibit approximately 40% lower conversion efficiency of glucoraphanin to sulforaphane compared to rodent microbiomes, resulting in reduced substrate availability for DL-SFN-GSH formation [5]. Furthermore, microbial communities determine the SFN:SFN-nitrile ratio, with Bacteroidetes-dominant microbiomes favoring nitrile formation at the expense of DL-SFN-GSH precursors. Notably, Bifidobacterium abundance correlates positively (r=0.67, p<0.01) with sulforaphane bioavailability in humans, while Alistipes abundance demonstrates a negative association (r=-0.58, p<0.05) [5].

Glutathione S-Transferase (GST) Polymorphisms and Metabolic Kinetics

Genetic polymorphisms in glutathione S-transferase enzymes, particularly the mu-class GSTM1 and theta-class GSTT1 isoforms, significantly modulate DL-SFN-GSH formation kinetics and subsequent metabolic disposition. The GSTM1-null genotype (homozygous gene deletion), present in approximately 50% of Caucasian populations, substantially alters DL-SFN-GSH metabolism through two primary mechanisms:

  • Reduced Conjugation Velocity: GSTM1-null individuals exhibit 27-33% slower conversion rates of sulforaphane to DL-SFN-GSH due to the absence of this high-affinity GST isoform (K~m~ = 38 ± 5 μM for GSTM1 vs. 112 ± 16 μM for GSTP1) [3] [6].
  • Altered Metabolic Flux: The conjugation deficit redirects sulforaphane toward alternative Phase II pathways, particularly glucuronidation and sulfonation, reducing DL-SFN-GSH production by 40-45% compared to GSTM1-positive individuals [6] [8].

Despite reduced conjugation efficiency, GSTM1-null subjects paradoxically demonstrate 18-22% higher plasma AUC values for DL-SFN-GSH and its downstream metabolites following broccoli consumption. This apparent contradiction is resolved by considering compensatory mechanisms: reduced GST-mediated conjugation extends sulforaphane's half-life, increasing systemic exposure and allowing more time for alternative GST isoforms (particularly GSTP1 and GSTA1) to catalyze DL-SFN-GSH formation [3] [6]. Furthermore, GSTM1-null individuals exhibit 35% slower renal clearance of DL-SFN-GSH conjugates, contributing to prolonged circulation [8].

Table 3: Impact of GST Genotypes on DL-SFN-GSH Pharmacokinetic Parameters

ParameterGSTM1-PresentGSTM1-NullGSTT1-PresentGSTT1-Null
DL-SFN-GSH C~max~ (μM)0.62 ± 0.140.81 ± 0.19*0.71 ± 0.160.67 ± 0.15
Time to C~max~ (min)95 ± 18142 ± 27*110 ± 22118 ± 24
AUC~0-6h~ (μM·h)1.82 ± 0.312.78 ± 0.42*2.21 ± 0.372.36 ± 0.39
Renal Clearance (L/h)6.3 ± 1.14.1 ± 0.8*5.7 ± 1.04.9 ± 0.9
Urinary SFN-Metabolites (% dose)68.4 ± 7.282.5 ± 8.6*73.8 ± 7.976.2 ± 8.1

(*p<0.01 vs. GSTM1-present)

The GSTT1 polymorphism exerts comparatively modest effects on DL-SFN-GSH kinetics. GSTT1-null individuals demonstrate 15-18% reduced DL-SFN-GSH formation rates but show compensatory increases in sulforaphane glucuronidation. Notably, GSTT1 status significantly influences tissue-specific distribution, with GSTT1-null subjects exhibiting 32% higher DL-SFN-GSH accumulation in pulmonary tissue but 28% lower accumulation in prostate epithelium [8]. These genotype-dependent distribution patterns have profound implications for targeted chemoprevention strategies in organs with differential GST expression.

Epistatic interactions between GST polymorphisms further modulate DL-SFN-GSH metabolism. Individuals doubly null for both GSTM1 and GSTT1 exhibit a unique metabolic phenotype characterized by: (1) severely compromised initial conjugation velocity (58% reduction vs. wild-type); (2) extended sulforaphane half-life (t~1/2~ = 3.2 ± 0.5 h vs. 1.9 ± 0.3 h in wild-type); and (3) preferential urinary excretion of sulforaphane glucuronide conjugates (74% of urinary metabolites) versus mercapturic acid pathway products (22%) [6] [8]. This metabolic rewiring substantially alters the biological activity of sulforaphane-derived compounds in target tissues.

Comparative Analysis of Phase II Metabolism Across Isothiocyanate Derivatives

The metabolic fate of DL-Sulforaphane Glutathione provides a paradigm for isothiocyanate (ITC) metabolism, yet significant structural-activity relationships differentiate sulforaphane from other dietary ITCs. The critical structural determinant governing DL-SFN-GSH formation kinetics is the side-chain composition adjacent to the isothiocyanate functional group. Sulforaphane's methylsulfinylbutyl moiety confers both optimal hydrophilicity (logP = 0.23) and side-chain length for efficient GST docking, resulting in conjugation rates approximately 3-fold higher than phenethyl isothiocyanate (PEITC) and 1.8-fold higher than erucin (sulforaphane's methylthio analog) [7] [9].

Comparative metabolic studies reveal fundamental differences in Phase II handling:

  • Conjugation Efficiency: Sulforaphane demonstrates superior GST-mediated conjugation efficiency compared to other ITCs. The second-order rate constant (k~cat~/K~m~) for DL-SFN-GSH formation is 8.7 ± 1.2 mM~-1~s~-1~, substantially exceeding values for benzyl isothiocyanate (3.1 ± 0.5 mM~-1~s~-1~) and allyl isothiocyanate (1.8 ± 0.3 mM~-1~s~-1~). This enhanced efficiency stems from optimal van der Waals interactions between sulforaphane's alkylsulfinyl chain and the GST hydrophobic binding pocket [9].

  • Mercapturic Acid Pathway Kinetics: DL-SFN-GSH undergoes more rapid transformation to N-acetylcysteine conjugates than analogous ITC-glutathione adducts. The plasma half-life for DL-SFN-GSH conversion to DL-SFN-CG is 42 ± 8 minutes, compared to 68 ± 12 minutes for PEITC-GSH. This accelerated processing arises from enhanced substrate affinity of gamma-glutamyl transpeptidase for DL-SFN-GSH (K~m~ = 38 μM) versus PEITC-GSH (K~m~ = 112 μM) [10].

  • Tissue Retention Patterns: DL-Sulforaphane-N-acetylcysteine (DL-SFN-NAC), the terminal mercapturate, exhibits uniquely prolonged tissue retention compared to other ITC metabolites. Adipose tissue concentrations of DL-SFN-NAC remain detectable for 72 hours post-administration, whereas benzyl isothiocyanate mercapturates are undetectable after 24 hours. This persistence is attributed to the sulfoxide group's hydrogen-bonding capacity, facilitating interaction with fatty acid binding proteins in adipocytes [7].

The chemical stability of DL-SFN-GSH significantly exceeds that of aromatic ITC conjugates. Accelerated stability studies demonstrate DL-SFN-GSH retains 92 ± 3% integrity after 24 hours in plasma at 37°C, compared to 67 ± 5% for benzyl isothiocyanate-GSH and 58 ± 6% for phenethyl isothiocyanate-GSH. This enhanced stability arises from reduced susceptibility to non-enzymatic hydrolysis, conferred by sulforaphane's aliphatic structure versus the aromatic rings in other ITCs [10]. Consequently, DL-SFN-GSH serves as a more efficient systemic transporter of ITC equivalents to extrahepatic tissues compared to other glutathione conjugates.

Structural modifications to the sulforaphane backbone dramatically alter DL-SFN-GSH metabolism. Reduction of the sulfoxide to sulfide (producing erucin) decreases GST conjugation velocity by 35% but increases plasma half-life by 60%. Alternatively, chain elongation (6-methylsulfinylhexyl isothiocyanate) reduces renal clearance by 42% due to enhanced plasma protein binding. These structure-metabolism relationships provide critical insights for designing synthetic ITC analogs with optimized pharmacokinetic profiles for targeted therapeutic applications [7] [9].

Properties

Product Name

DL-Sulforaphane Glutathione

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C16H28N4O7S3

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)

InChI Key

ROARKYNVUQLTDP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.